molecular formula C9H6F3NO B161379 2-Methoxy-4-(trifluoromethyl)benzonitrile CAS No. 132927-08-3

2-Methoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B161379
CAS No.: 132927-08-3
M. Wt: 201.14 g/mol
InChI Key: IXLCDVCLGOVPBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is also known by other names such as 4-Cyano-3-methoxybenzotrifluoride and 2-Cyano-5-(trifluoromethyl)anisole . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)benzonitrile is utilized in various scientific research fields:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and a signal word of "Warning" . The compound may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with trifluoromethylating agents. One common method is the nucleophilic aromatic substitution reaction where a trifluoromethyl group is introduced to the aromatic ring . The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution Products: Halogenated derivatives or substituted aromatic compounds.

    Reduction Products: Amines or alcohols.

    Oxidation Products: Carboxylic acids or aldehydes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(trifluoromethyl)benzonitrile: Similar structure but with different positional isomerism.

    2-(Trifluoromethyl)benzonitrile: Lacks the methoxy group, affecting its reactivity and applications.

    4-Cyano-3-methoxybenzotrifluoride: Another name for 2-Methoxy-4-(trifluoromethyl)benzonitrile.

Uniqueness

This compound is unique due to the combined presence of methoxy, trifluoromethyl, and nitrile groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity in various chemical transformations .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCDVCLGOVPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597258
Record name 2-Methoxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132927-08-3
Record name 2-Methoxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-nitro-4-(trifluoromethyl)benzonitrile (22.48 g, 104 mmol) in anhydrous methanol (110 ml) was added dropwise 25% sodium methoxide in methanol (24.72 ml, 114.4 mmol), and the resulting mixture stirred at room temperature for 1 hour. Water (110 ml) was added and the resulting solids collected by filtration. The solids were dissolved in DCM (150 ml), washed with sat NaCl (75 ml), dried over Na2SO4, filtered and evaporated to give the title compound (19 g, 91%) as a white solid.
Quantity
22.48 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
24.72 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Twenty-five percent sodium methoxide in methanol (24.3 g, 11 mol) was added dropwise to a stirred mixture of 19 g (0.091 mol) 2-nitro-4-(trifluoromethyl)benzonitrile and 100 mL of methanol at 20°-30° C. After 1 hour at 25° C., 100 mL of water was added. The solids were collected on a filter and washed with water. The solids were dried to yield 12.5 g of product melting at 59°-61° C. 1H NMR (CDCl3) δ4.00 (s, 3H), 7.2-7.7 (3H).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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